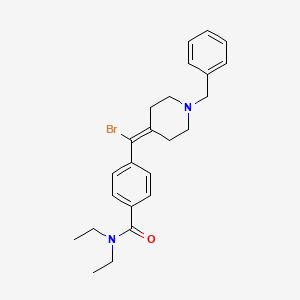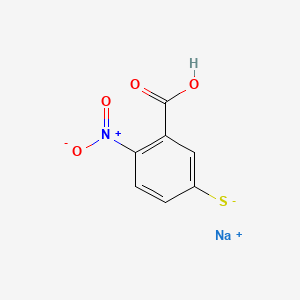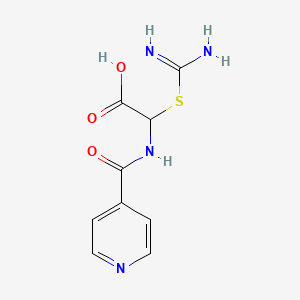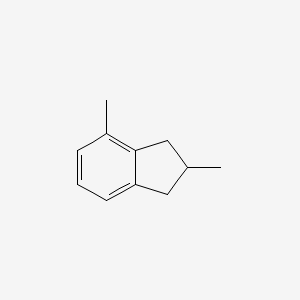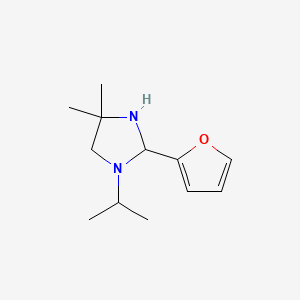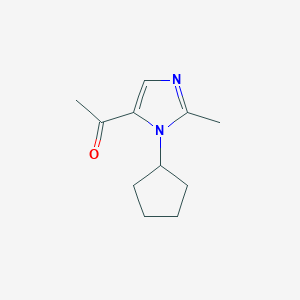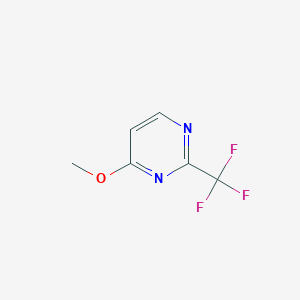
2-Phenyl-1,2-dihydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.
Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.
4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.
Uniqueness
2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .
Eigenschaften
CAS-Nummer |
253769-56-1 |
|---|---|
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-phenyl-1,2-dihydroquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17) |
InChI-Schlüssel |
VRHGJUOMOHIJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


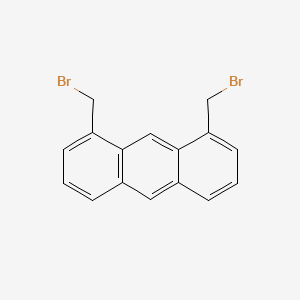

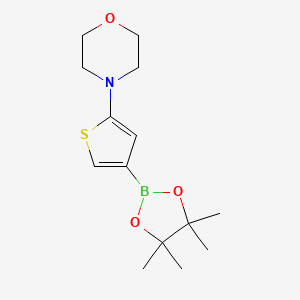

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
